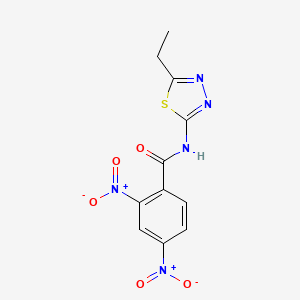![molecular formula C22H20F3N3O4S B11106341 methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate](/img/structure/B11106341.png)
methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE is a complex organic compound with a unique structure that includes multiple functional groups such as anilino, oxoethyl, sulfanyl, trifluoro, and pyrazolyl
Preparation Methods
The synthesis of METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include aniline derivatives, oxoethyl compounds, and sulfanyl reagents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfur or nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the anilino or pyrazolyl moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE include other anilino, oxoethyl, sulfanyl, and pyrazolyl derivatives These compounds may share similar chemical properties and reactivity but can differ in their specific biological activities and applications
Properties
Molecular Formula |
C22H20F3N3O4S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 2-(2-anilino-2-oxoethyl)sulfanyl-3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C22H20F3N3O4S/c1-14-18(19(30)28(27-14)16-11-7-4-8-12-16)21(20(31)32-2,22(23,24)25)33-13-17(29)26-15-9-5-3-6-10-15/h3-12,27H,13H2,1-2H3,(H,26,29) |
InChI Key |
SOFYRYOXIHPIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C(=O)OC)(C(F)(F)F)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11106261.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11106264.png)

![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11106273.png)
![N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B11106284.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11106298.png)
![1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11106301.png)
![2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11106306.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine](/img/structure/B11106309.png)
![1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B11106329.png)
![N'-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11106334.png)
![6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106345.png)
![N-(2,5-dimethylphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11106346.png)

